Zinc di[bis(trifluoromethylsulfonyl)imide]
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc di[bis(trifluoromethylsulfonyl)imide] can be synthesized by reacting lithium bis(trifluoromethylsulfonyl)imide with zinc chloride in an organic solvent under anhydrous conditions . The reaction typically proceeds as follows:
2LiNTf2+ZnCl2→Zn(NTf2)2+2LiCl
The reaction is carried out in a dry, inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of zinc bis(trifluoromethylsulfonyl)imide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Zinc di[bis(trifluoromethylsulfonyl)imide] is known to participate in various chemical reactions, including:
Friedel-Crafts Acylation: It acts as a catalyst in the Friedel-Crafts acylation of aromatic compounds in ionic liquids or solvent-free conditions.
Diels-Alder Reaction: It serves as a catalyst in stereoselective Diels-Alder reactions.
Cyclopropane Ring-Opening: It catalyzes the ring-opening of cyclopropanes.
Aromatic Nitration: It is used in the nitration of aromatic compounds.
Common Reagents and Conditions
Common reagents used in reactions with zinc bis(trifluoromethylsulfonyl)imide include pyrroles, acrylates, and cyclopropanes. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include acylated aromatic compounds, Diels-Alder adducts, and ring-opened cyclopropane derivatives .
Scientific Research Applications
Zinc di[bis(trifluoromethylsulfonyl)imide] has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which zinc bis(trifluoromethylsulfonyl)imide exerts its catalytic effects involves the activation of electrophilic species and stabilization of reaction intermediates[5][5]. The zinc ion coordinates with the reactants, facilitating the formation of reactive intermediates and promoting the desired chemical transformations[5][5].
Comparison with Similar Compounds
Similar Compounds
- Magnesium bis(trifluoromethylsulfonyl)imide
- Calcium bis(trifluoromethylsulfonyl)imide
- Lithium bis(trifluoromethylsulfonyl)imide
- Sodium bis(trifluoromethylsulfonyl)imide
Uniqueness
Zinc di[bis(trifluoromethylsulfonyl)imide] is unique due to its high thermal and chemical stability, making it suitable for use in harsh reaction conditions . Its ability to catalyze a wide range of reactions with high selectivity and efficiency sets it apart from similar compounds .
Properties
Molecular Formula |
C4F12N2O8S4Zn |
---|---|
Molecular Weight |
625.7 g/mol |
IUPAC Name |
zinc;bis(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/2C2F6NO4S2.Zn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
InChI Key |
QEORIOGPVTWFMH-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |
Origin of Product |
United States |
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